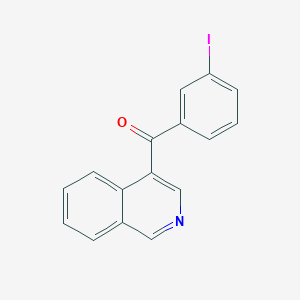

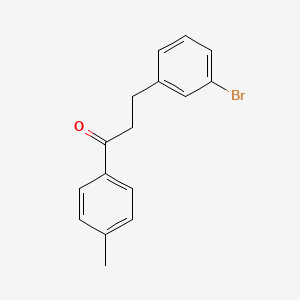

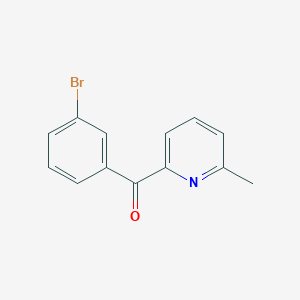

![molecular formula C10H9NOS2 B1532364 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one CAS No. 1258651-53-4](/img/structure/B1532364.png)

1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one

Overview

Description

“1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 1258651-53-4 . Its IUPAC name is 1-[5-(2-methyl-1,3-thiazol-4-yl)-3-thienyl]ethanone . The compound has a molecular weight of 223.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.278±0.06 g/cm3 and a predicted boiling point of 382.0±32.0 °C . It is a powder at room temperature .Scientific Research Applications

Antioxidant Applications

Thiazole derivatives are known for their antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals. This particular compound could be investigated for its efficacy in scavenging free radicals, potentially contributing to the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory activities of thiazole compounds make them candidates for the development of new pain relief medications. Research could explore the effectiveness of this compound in reducing pain and inflammation, comparing its potency and side effects with existing drugs .

Antimicrobial and Antifungal Applications

Thiazoles have been shown to possess significant antimicrobial and antifungal effects. This compound could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new antimicrobial or antifungal agent .

Antiviral Applications

With the ongoing need for effective antiviral drugs, the thiazole core of this compound presents an opportunity to develop novel antiviral agents. Its efficacy against viruses, particularly those causing current global health issues, could be a valuable area of research .

Antitumor and Cytotoxic Applications

Thiazole derivatives have been associated with antitumor and cytotoxic activities. Investigating this compound’s ability to inhibit cancer cell growth and its potential use in chemotherapy could provide insights into new cancer treatments .

Neuroprotective Applications

The neuroprotective properties of thiazole derivatives suggest that this compound could be beneficial in the treatment of neurological diseases. Studies could focus on its ability to protect neuronal cells and its role in synthesizing neurotransmitters .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on the specific compound. For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It’s also naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

The results of the action of thiazole derivatives can vary widely depending on the specific compound and its mode of action. For example, some thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXISPBCPNJBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CS2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

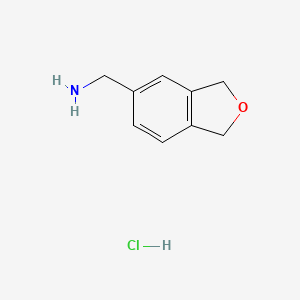

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)

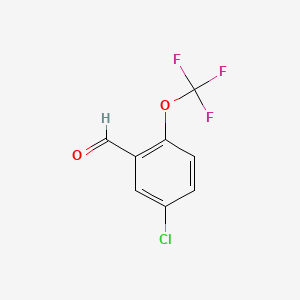

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)

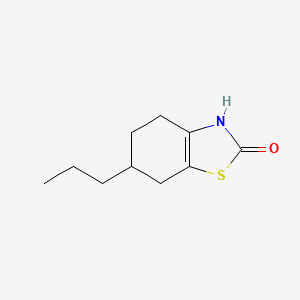

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)